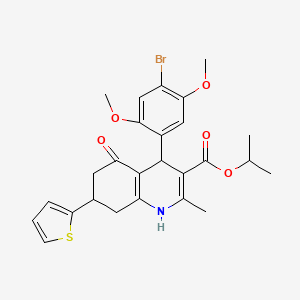![molecular formula C15H21BrN2O5 B4074969 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074969.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied extensively for its ability to modulate the levels of serotonin in the brain.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate involves the selective inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting SERT, this compound increases the levels of serotonin in the synaptic cleft, which in turn activates the postsynaptic serotonin receptors and leads to the alleviation of depressive and anxiety symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of SERT, the compound has been shown to have moderate affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This suggests that the compound may have additional effects on the levels of dopamine and norepinephrine in the brain. However, the exact nature of these effects is still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate in lab experiments is its high selectivity for SERT. This allows researchers to study the effects of serotonin modulation on various physiological and biochemical processes without the confounding effects of other neurotransmitters. However, one of the limitations of using this compound is its relatively low potency compared to other 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalates such as fluoxetine and paroxetine. This may limit its usefulness in certain experiments or applications.
Future Directions
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate. One area of interest is the development of more potent and selective SERT inhibitors based on the structure of this compound. Another area of research is the investigation of the compound's effects on other neurotransmitter systems such as dopamine and norepinephrine. Finally, there is a need for further studies on the long-term effects of this compound on brain function and behavior.
Scientific Research Applications
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine oxalate has been extensively studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder. The compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. By increasing the levels of serotonin in the brain, this compound can alleviate the symptoms of depression and anxiety.
properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.C2H2O4/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJSRRYYIQETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074897.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide](/img/structure/B4074903.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4074925.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074938.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)
![7-{(3-bromophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074949.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074951.png)
![2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4074959.png)
![4-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4074971.png)
